Diclazuril sodium
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Overview
Description
Diclazuril sodium is a triazine antiprotozoal compound widely used in veterinary medicine. It is primarily employed as a coccidiostat, which means it is used to prevent and treat coccidiosis, a parasitic disease affecting the intestinal tracts of animals, particularly poultry and livestock . This compound is known for its low toxicity and high efficacy, making it a preferred choice in the veterinary field .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diclazuril sodium involves several steps, starting with the use of 2,6-dichloro-para-nitroaniline or 3,4,5-trichloronitrobenzene as initial raw materials . These compounds undergo a series of reactions, including diazotization, substitution, and reduction, to form intermediate compounds . The final product is obtained through cyclization and ring enlargement reactions . The process is designed to be efficient and suitable for industrial production, avoiding the use of column chromatography .
Industrial Production Methods
In industrial settings, the preparation of this compound involves the use of specific reagents and conditions to ensure high yield and purity. For example, a reaction flask containing sodium hydroxide and tetrabutyl ammonium bromide is used to facilitate the reaction of 3,4,5-trichloronitrobenzene with tetrahydrofuran . The mixture is then subjected to various temperature and pH adjustments to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Diclazuril sodium undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include sodium hydroxide, tetrabutyl ammonium bromide, and tetrahydrofuran . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions involving this compound include various intermediates that are further processed to obtain the final compound . These intermediates are crucial for the synthesis and purification of this compound .
Scientific Research Applications
Diclazuril sodium has a wide range of scientific research applications, including:
Veterinary Medicine: Used as a feed additive and veterinary drug to prevent and treat coccidiosis in poultry and livestock.
Pharmacokinetics Studies: Research on the bioavailability, pharmacokinetics, and metabolism of this compound in animals.
Analytical Chemistry: Employed in the development of analytical methods for the detection and quantification of diclazuril in various samples, such as chicken muscle and eggs.
Parasitology: Studied for its effects on the life cycle of coccidia and its potential as a target for new drug development.
Mechanism of Action
The exact mechanism of action of diclazuril sodium is not fully understood. it is known to affect the asexual and sexual stages of coccidia, preventing the excretion of oocysts and disrupting the parasite’s life cycle . Cyclin-dependent kinases (CDK) are prominent target proteins in apicomplexan parasites, and this compound has been shown to affect the expression of CDK-related kinase 2 in Eimeria tenella . This disruption of the parasite’s cellular processes is believed to be a key factor in its efficacy as an anticoccidial drug .
Comparison with Similar Compounds
Diclazuril sodium is often compared with other triazine anticoccidial drugs, such as:
- Clazuril
- Ponazuril
- Toltrazuril
Uniqueness
This compound is unique in its high efficacy and low toxicity profile, making it a preferred choice in veterinary medicine . Its ability to disrupt the life cycle of coccidia at multiple stages sets it apart from other similar compounds .
Similar Compounds
- Clazuril : Another triazine anticoccidial drug used in veterinary medicine.
- Ponazuril : A derivative of toltrazuril, used to treat protozoal infections in animals.
- Toltrazuril : A triazine anticoccidial drug with a similar mechanism of action to this compound .
Properties
CAS No. |
112209-99-1 |
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Molecular Formula |
C17H8Cl3N4NaO2 |
Molecular Weight |
429.6 g/mol |
IUPAC Name |
sodium;2-(4-chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2-diaza-4-azanidacyclohex-6-en-2-yl)phenyl]acetonitrile |
InChI |
InChI=1S/C17H9Cl3N4O2.Na/c18-10-3-1-9(2-4-10)12(7-21)16-13(19)5-11(6-14(16)20)24-17(26)23-15(25)8-22-24;/h1-6,8,12H,(H,23,25,26);/q;+1/p-1 |
InChI Key |
HMGDHGGCYNUBOJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)[N-]C(=O)C=N3)Cl)Cl.[Na+] |
Origin of Product |
United States |
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